molecular formula C12H14O2 B1414841 3-Methyl-5-phenylpent-2-enoic acid CAS No. 1807941-97-4

3-Methyl-5-phenylpent-2-enoic acid

Cat. No.: B1414841
CAS No.: 1807941-97-4
M. Wt: 190.24 g/mol
InChI Key: PKKDVUKRJTUHOI-MDZDMXLPSA-N
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Description

3-Methyl-5-phenylpent-2-enoic acid is a high-value α,β-unsaturated carboxylic acid with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . This compound is part of the important class of α,β-unsaturated carbonyls, which are fundamental building blocks in organic chemistry due to their conjugated system, making them highly susceptible to nucleophilic attack at the β-carbon . This characteristic vinylogous reactivity is exploited in key chemical transformations such as Michael additions, establishing this compound as a versatile intermediate for synthesizing more complex molecules . The compound exists as distinct (E)- and (Z)- stereoisomers, each with characterized physical properties. The (E)-isomer is reported to form colorless plates with a melting point of 58°C, while the (Z)-isomer is a pale yellow oil that crystallizes with a melting point of 51-53°C . Synthetic routes often involve the hydrolysis of the corresponding ethyl ester precursors under basic conditions . Researchers value this phenyl-substituted pentenoic acid for exploring structure-activity relationships, as the backbone's methyl group introduces steric considerations that can influence reactivity and stability in synthetic applications . It serves as a key precursor for further derivatization, including conversion to acid chlorides or nitriles, expanding its utility in various research pathways . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1807941-97-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(E)-3-methyl-5-phenylpent-2-enoic acid

InChI

InChI=1S/C12H14O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)/b10-9+

InChI Key

PKKDVUKRJTUHOI-MDZDMXLPSA-N

SMILES

CC(=CC(=O)O)CCC1=CC=CC=C1

Isomeric SMILES

C/C(=C\C(=O)O)/CCC1=CC=CC=C1

Canonical SMILES

CC(=CC(=O)O)CCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomer: (Z)-3-Methyl-5-phenylpent-2-enoic Acid

The (Z)-isomer (CAS: Not explicitly listed) differs in the configuration of the double bond. While synthesis methods for the (Z)-isomer are less documented, Stoermer and Pinhey (1998) highlight challenges in isolating pure (Z)-isomers due to steric hindrance and thermodynamic instability compared to the (E)-form .

  • Reactivity : The (E)-isomer’s trans configuration allows for more efficient conjugation, enhancing its stability and electrophilicity in Diels-Alder reactions.
  • Applications : The (E)-isomer is preferred in drug synthesis (e.g., 1,4-oxazepan-5-one derivatives) due to its predictable reactivity .
Table 1: (E)- vs. (Z)-Isomer Comparison
Property (E)-Isomer (Z)-Isomer
Stability Thermodynamically stable Less stable
Synthetic Yield 37% Not reported
NMR δ (Carboxylic H) 11.98 ppm (broad) Data unavailable

Analogous α,β-Unsaturated Acids

(E)-5-Phenylpent-2-enoate Derivatives

Ethyl (E)-5-phenylpent-2-enoate (CAS: N/A) shares the α,β-unsaturated core but replaces the carboxylic acid with an ester group. This modification reduces acidity (pKa ~4.5 vs. ~2.5 for the acid) and enhances solubility in organic solvents .

  • Applications : Used in stereoselective reductive aldol reactions to synthesize chiral intermediates .
Substituted Pent-2-enoic Acids
  • (E)-5-Methoxy-5-oxopent-3-enoic acid (CAS: N/A): Incorporates a methoxy group at C5, increasing polarity and altering reactivity in nucleophilic additions .
Table 2: Structural and Functional Comparisons
Compound Key Substituents Molecular Weight Key Reactivity
(E)-3-Methyl-5-phenylpent-2-enoic acid C3-methyl, C5-phenyl 190.24 Electrophilic addition, Diels-Alder
Ethyl (E)-5-phenylpent-2-enoate C1-ethyl ester 218.28 Reductive aldol reactions
(3E)-5-Hydroxy-2-oxopent-3-enoic acid C5-hydroxy, C2-ketone 130.10 Polyketide cyclization

Chlorinated and Heterocyclic Derivatives

  • (E)-3-Methyl-5-phenylpent-2-enoic acid chloride: Synthesized with 88% yield via thionyl chloride treatment. The acid chloride exhibits higher reactivity in amide couplings compared to the parent acid .
  • 3-[4-[(2-Chloro-5-thiazolyl)methoxy]phenyl]prop-2-enoic acid (CAS: 866144-41-4): A thiazole-containing analog with a predicted pKa of 4.53, indicating reduced acidity due to electron-withdrawing effects .

Key Research Findings

Synthetic Efficiency : The (E)-isomer’s synthesis achieves 37% yield after recrystallization, while its acid chloride derivative reaches 88% yield , underscoring the utility of derivatization for downstream applications .

Thermodynamic Stability : Computational studies suggest the (E)-isomer’s stability arises from minimized steric clash between the phenyl and methyl groups .

Pharmaceutical Relevance: (E)-3-Methyl-5-phenylpent-2-enoic acid is a key intermediate in coumarin and oxazepanone derivatives, which show anticoagulant and anti-inflammatory activity .

Preparation Methods

Olefination of Aldehydes

Olefination is central to constructing the conjugated double bond in the target molecule. Several procedures are documented:

  • Wittig or Phosphonium Ylide Method : Using triphenylphosphoranylidene derivatives with aldehyde precursors, such as 3-phenylpropanal, to form the corresponding alkene. This method has been detailed with high yields (~72%) for (2 E)-5-phenylpent-2-enal, indicating stereoselectivity favoring the trans configuration.

  • Horner–Wadsworth–Emmons (HWE) Olefination : Utilized for selective formation of (E)-alkenes, especially when reacting phosphonate esters with aldehydes under basic conditions. For example, the synthesis of (E)-ethyl 5-phenylpent-2-enoate was achieved with a 72% yield, demonstrating the efficacy of this approach.

  • Olefinations Using Phosphoranes : The reaction of ethyl 2-(triphenylphosphoranylidene)propanoate with 3-phenylpropanal under controlled conditions yields the desired conjugated alkene with high stereoselectivity.

Hydrolysis to Acid

Post-olefination, ester intermediates are hydrolyzed to the free acid:

  • Basic Hydrolysis : Refluxing ester derivatives with aqueous KOH or NaOH, followed by acidification, yields the free acid. For example, ester hydrolysis of ethyl esters derived from olefination yields the acid with yields exceeding 80%.

  • Acidic Hydrolysis : Using hydrochloric acid (HCl) or sulfuric acid for ester hydrolysis, followed by extraction, provides the free acid. This method ensures high purity and minimal side reactions.

Purification Techniques

Purification of the target acid involves:

  • Recrystallization : From solvents like hexanes or ethanol to obtain high-purity crystalline products.

  • Chromatography : Flash chromatography using solvent systems such as pentane/ethyl acetate (e.g., 1:1 or 2:1) for separation of isomers and impurities.

  • Filtration and Extraction : Under controlled temperature conditions to isolate the pure trans (E) isomer, which is thermodynamically favored.

Specific Synthetic Routes and Data

Method Starting Material Key Reagents Conditions Yield Remarks
Wittig/Olefination 3-phenylpropanal Triphenylphosphoranylidene derivatives Room temp, inert atmosphere 72% (E)-alkene High stereoselectivity
HWE Olefination 3-phenylpropanal Phosphonate esters Reflux, basic conditions 72% Favorable for (E)-isomer
Hydrolysis Ester intermediates Aqueous KOH/HCl Reflux, acidification >80% Purity >97% after recrystallization

Research Findings and Notes

  • The olefination reactions are highly stereoselective, favoring the trans (E) configuration, critical for biological activity and further functionalization.

  • Hydrolysis steps are straightforward, with high yields and minimal side reactions, especially when carefully controlling pH and temperature.

  • Purification via recrystallization and chromatography ensures high purity, essential for subsequent applications or characterization.

  • The synthesis protocols are adaptable, allowing for the introduction of methyl and phenyl substituents at specific positions, which is crucial for tailoring the compound's properties.

Additional Considerations

  • Reaction Monitoring : Thin-layer chromatography (TLC) is routinely employed to monitor reaction progress, ensuring complete conversion before work-up.

  • Yield Optimization : Reflux conditions, solvent choice, and stoichiometry are optimized based on starting material and desired stereochemistry.

  • Safety and Handling : Use of inert atmospheres (N2) and dry solvents minimizes side reactions and decomposition.

Q & A

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis/purification due to potential irritant properties (analogous to α,β-unsaturated acids). Store under inert atmosphere to prevent oxidation. Refer to safety data of structurally related compounds (e.g., cinnamic acid derivatives) for spill management and PPE guidelines .

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